molecular formula C15H16F3N3 B5585395 4-(3-methyl-1-piperidinyl)-2-(trifluoromethyl)quinazoline

4-(3-methyl-1-piperidinyl)-2-(trifluoromethyl)quinazoline

Cat. No. B5585395
M. Wt: 295.30 g/mol
InChI Key: NZJNKKLYCAFBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including compounds similar to 4-(3-methyl-1-piperidinyl)-2-(trifluoromethyl)quinazoline, often involves the condensation of various aromatic aldehydes with amino compounds in the presence of bases such as piperidine. For example, El-Hiti (1997) described the synthesis of 1,2-dihydro-1,2,4-triazoloquinazolin-9(1H)-ones by reacting 3-amino-2-anilinoquinazolinones with aromatic aldehydes in the presence of excess piperidine, leading to high yields of the desired products (El‐Hiti, 1997).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives, including the target compound, is characterized by the quinazoline ring system, which consists of a benzene ring fused to a pyrimidine ring. The presence of functional groups such as the 3-methyl-1-piperidinyl and 2-(trifluoromethyl) groups significantly influences the compound's electronic and spatial configuration, affecting its reactivity and interactions with biological targets.

Chemical Reactions and Properties

Quinazoline derivatives can undergo various chemical reactions, including cyclization, acetylation, and dehydrogenation, depending on the substituents and reaction conditions. For instance, Ding et al. (2022) demonstrated the synthesis of quinazoline-2-aminothiazole hybrids containing a 4-piperidinylamide linker, which exhibited significant antifungal effects, showcasing the versatility of quinazoline derivatives in chemical synthesis (Ding et al., 2022).

properties

IUPAC Name

4-(3-methylpiperidin-1-yl)-2-(trifluoromethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3/c1-10-5-4-8-21(9-10)13-11-6-2-3-7-12(11)19-14(20-13)15(16,17)18/h2-3,6-7,10H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJNKKLYCAFBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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